molecular formula C18H20N2O B368380 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 941507-47-7

2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B368380
CAS No.: 941507-47-7
M. Wt: 280.4g/mol
InChI Key: SHCNCDXMVGRHGV-UHFFFAOYSA-N
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Description

2-(1-(2,5-Dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a synthetic benzimidazole derivative intended for research and development purposes. Benzimidazole-based compounds are a significant area of investigation in medicinal chemistry due to their diverse biological activities and ability to interact with critical enzymatic targets . Research on analogous structures indicates potential value in several fields. Some benzimidazole-thioquinoline hybrids have demonstrated significant inhibitory activity against α-glucosidase, suggesting utility as lead compounds in metabolic disorder research . Furthermore, other bis-benzimidazole derivatives have been identified as ligands that bind to the minor groove of DNA and exhibit inhibitory activity against human topoisomerase I, positioning them as candidates for investigation in anticancer research . The 2,5-dimethylbenzyl substituent on this particular compound may be studied for its influence on the molecule's lipophilicity, binding affinity, and overall pharmacokinetic profile. This product is strictly for use in laboratory research.

Properties

IUPAC Name

2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13-7-8-14(2)15(11-13)12-20-17-6-4-3-5-16(17)19-18(20)9-10-21/h3-8,11,21H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCNCDXMVGRHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by subsequent reactions to introduce the ethanol group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives. Substitution reactions can introduce various functional groups into the benzimidazole ring, leading to a wide range of derivatives .

Scientific Research Applications

2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

  • 1-(2,5-Dichlorobenzyl)-1H-Benzo[d]imidazol-2-amine (): Substituents: Dichlorobenzyl (electron-withdrawing) vs. dimethylbenzyl (electron-donating). Functional Group: Amine (-NH₂) vs. ethanol (-CH₂CH₂OH). The amine group may participate in hydrogen bonding, while the ethanol group offers both H-bond donor and acceptor capabilities .
  • Chalcone-Hybridized Benzimidazoles (): Substituents: Ethanol oxidized to ethanone, followed by Claisen-Schmidt condensation with aldehydes to form chalcones.
  • Piperazinyl-Ethanol Derivatives (): Substituents: Piperazine ring linked to ethanol.

Physical and Chemical Properties

  • Solubility: The ethanol group in the target compound improves solubility in polar solvents (e.g., ethanol, methanol) compared to dichlorobenzyl or styryl derivatives . Lipophilic substituents (e.g., 2,5-dimethylbenzyl) enhance solubility in organic solvents like dichloromethane .
  • Stability :

    • Nitroimidazole derivatives () exhibit lower thermal stability due to the nitro group’s explosive tendency, whereas dimethylbenzyl analogs are more stable .

Biological Activity

2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethanol
  • CAS Number : 941507-47-7
  • Molecular Formula : C18H20N2O
  • Molecular Weight : 284.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzimidazole moiety can inhibit enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and apoptosis.

Biological Activity Overview

The following sections summarize key biological activities associated with this compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity .
Cell LineIC50 (μM)
MCF (Breast)25.72 ± 3.95
U87 (Glioblastoma)45.2 ± 13.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Studies have shown effective inhibition against Gram-positive and Gram-negative bacteria. For example, it exhibited a minimum inhibitory concentration (MIC) of 0.015 mg/mL against Staphylococcus aureus and demonstrated varied effectiveness against other bacterial strains .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.200
Bacillus subtilis0.300

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been indicated through its ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition : At a concentration of 10 μM, the compound showed an inhibition rate of approximately 85.91% for COX-2 and 25.91% for COX-1 .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Study on Cancer Therapy : A recent study evaluated the effects of the compound on tumor-bearing mice, demonstrating significant tumor growth suppression when administered at optimized doses.
  • Microbial Resistance Study : Another study focused on the antimicrobial efficacy of the compound against resistant strains of bacteria, revealing promising results that support further development as an antimicrobial agent.

Q & A

Basic: What are the established synthetic routes for 2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via multi-step condensation and functionalization. A common approach involves:

  • Step 1: Formation of the benzimidazole core through refluxing 1,2-diaminobenzene derivatives with aldehydes (e.g., 2,5-dimethylbenzyl chloride) in methanol or ethanol under acidic catalysis (e.g., glacial acetic acid), achieving yields of ~60–70% .
  • Step 2: Ethanol functionalization via nucleophilic substitution or esterification. For example, reacting the benzimidazole intermediate with ethylene oxide or chloroethanol in the presence of anhydrous potassium carbonate (K₂CO₃) in dioxane under reflux (16–24 hours) .

Key Variables:

  • Solvent polarity (methanol vs. dioxane) affects reaction rates and purity.
  • Catalyst choice (acetic acid vs. thionyl chloride) impacts intermediate stability .
  • Reflux duration must balance yield and side-product formation.

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR: Critical for confirming the benzimidazole core and substituent positions. Aromatic protons appear in the δ 6.35–8.32 ppm range, while ethanol-linked protons resonate at δ 3.5–4.5 ppm .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed for C₁₈H₂₀N₂O) and fragmentation patterns.
  • Elemental Analysis: Ensures purity (>99% C, H, N content) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for structurally analogous imidazole derivatives .

Advanced: How can researchers address contradictory data in literature regarding the compound’s antifungal efficacy?

Answer:
Discrepancies often arise from:

  • Strain-specific activity: Testing against non-standard fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) .
  • Bioassay protocols: Variations in MIC (minimum inhibitory concentration) measurements due to incubation time (24 vs. 48 hours) or culture medium (Sabouraud dextrose vs. RPMI-1640) .

Methodological Recommendations:

  • Standardize assays using CLSI/FEUCAST guidelines.
  • Include positive controls (e.g., fluconazole) and replicate experiments ≥3 times .
  • Perform molecular docking to correlate substituent effects (e.g., 2,5-dimethylbenzyl group) with target binding (e.g., fungal CYP51) .

Advanced: What strategies optimize the low yields (<50%) observed during the ethanol functionalization step?

Answer:
Low yields may result from:

  • Steric hindrance from the 2,5-dimethylbenzyl group, slowing nucleophilic attack.
  • Competing side reactions (e.g., oxidation of the ethanol moiety).

Solutions:

  • Use bulky-base catalysts (e.g., DBU) to deprotonate intermediates without promoting side reactions .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C vs. 16 hours reflux) .
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the target compound from byproducts .

Advanced: How does the 2,5-dimethylbenzyl substituent influence the compound’s pharmacokinetic properties?

Answer:
The substituent enhances:

  • Lipophilicity (logP ~2.8), improving blood-brain barrier penetration .
  • Metabolic stability by resisting CYP3A4-mediated oxidation due to steric shielding .

Validation Methods:

  • In vitro microsomal assays (human liver microsomes) to quantify metabolic half-life.
  • Molecular dynamics simulations to model interactions with serum albumin for plasma binding studies .

Advanced: What are the challenges in synthesizing derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Regioselectivity issues: Substituent introduction at the benzimidazole N1 vs. C2 position requires careful protecting-group strategies (e.g., Boc vs. benzyl groups) .
  • Solubility limitations: Hydrophobic derivatives may precipitate during aqueous workup.

Approaches:

  • Use micellar catalysis (e.g., SDS surfactant) to improve solubility in polar solvents .
  • Apply flow chemistry for precise control over reaction parameters (temperature, residence time) during derivatization .

Advanced: How can computational chemistry guide the design of analogs with improved bioactivity?

Answer:

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity .
  • Pharmacophore modeling: Identifies critical hydrogen-bond acceptors (e.g., imidazole N3) and hydrophobic regions (2,5-dimethylbenzyl) for target engagement .
  • ADMET Prediction: Tools like SwissADME forecast absorption, toxicity, and solubility to prioritize analogs .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of organic vapors.
  • Waste Disposal: Collect in halogen-resistant containers for incineration, as the compound may generate toxic HCl upon combustion .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 216°C vs. 210°C)?

Answer:
Variations arise from:

  • Polymorphism: Different crystalline forms due to recrystallization solvents (methanol vs. ethanol) .
  • Impurity profiles: Residual solvents (e.g., diethyl ether) lower observed melting points.

Best Practices:

  • Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions.
  • Use TGA (Thermogravimetric Analysis) to confirm purity >98% .

Advanced: What role does the ethanol moiety play in the compound’s mechanism of action?

Answer:

  • Hydrogen-bond donor: The hydroxyl group interacts with fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
  • Conformational flexibility: The ethanol linker allows optimal positioning of the benzimidazole and dimethylbenzyl groups in the enzyme active site .

Validation:

  • Site-directed mutagenesis of CYP51 residues (e.g., Tyr132) to assess binding affinity changes.
  • Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters of interaction .

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